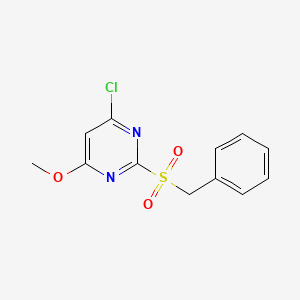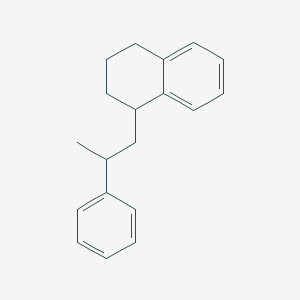
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by a tetrahydronaphthalene core substituted with a 2-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with 2-phenylpropyl halides under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products:
- Oxidation can yield hydroxylated or carbonylated derivatives.
- Reduction typically results in fully saturated compounds.
- Substitution reactions produce various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the 2-phenylpropyl group.
2-Phenyl-1,2,3,4-tetrahydronaphthalene: Similar but with the phenyl group at a different position.
1-(2-Phenylethyl)-1,2,3,4-tetrahydronaphthalene: Similar but with a shorter alkyl chain.
Uniqueness: 1-(2-Phenylpropyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the 2-phenylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
114073-53-9 |
|---|---|
Molekularformel |
C19H22 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1-(2-phenylpropyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H22/c1-15(16-8-3-2-4-9-16)14-18-12-7-11-17-10-5-6-13-19(17)18/h2-6,8-10,13,15,18H,7,11-12,14H2,1H3 |
InChI-Schlüssel |
FBEKMJFVOMIZEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


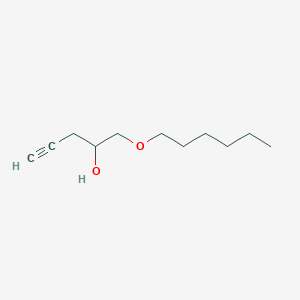

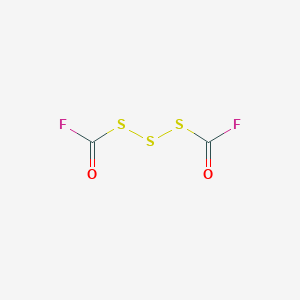

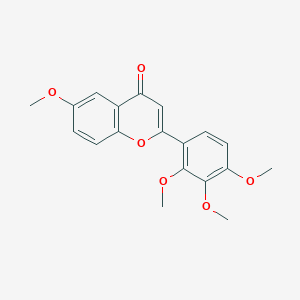
![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
